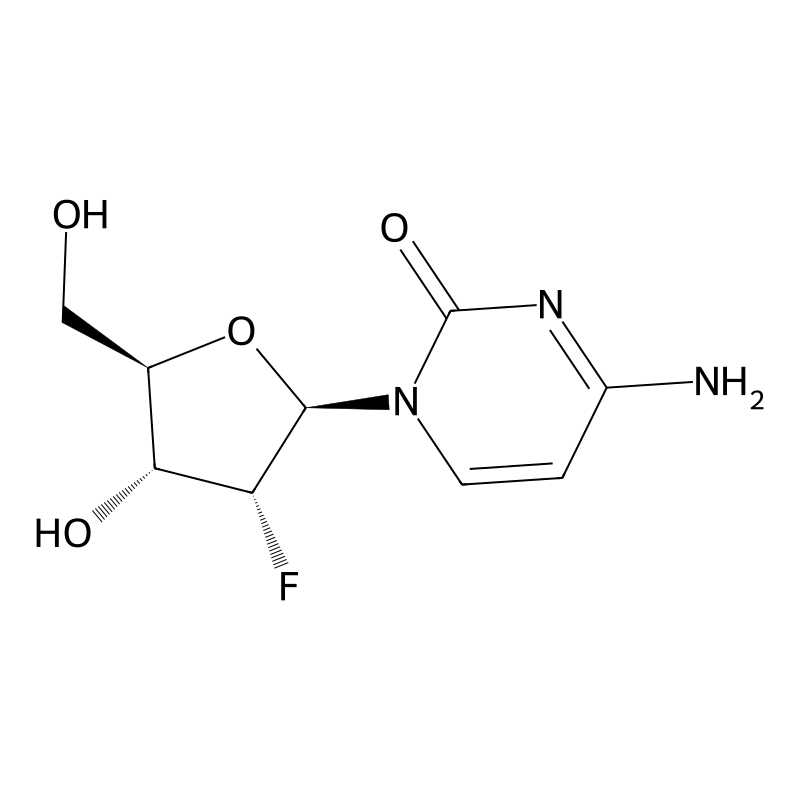

2'-Deoxy-2'-fluorocytidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Activity:

- Hepatitis C Virus (HCV): Studies have shown 2'-DFC to be a potent inhibitor of HCV replication in cell cultures []. This finding has led to the development of new antiviral drugs based on 2'-DFC, some of which are currently undergoing clinical trials [].

Cancer Research:

- DNA Methylation: 2'-DFC can be incorporated into DNA during cell division, leading to the formation of mismatched base pairs. This disrupts DNA methylation patterns, a process involved in gene regulation and known to play a role in cancer development []. This property has made 2'-DFC a potential tool for studying and potentially treating certain cancers.

Cellular Biology:

- Metabolic Studies: Researchers can utilize 2'-DFC to study cellular metabolism by measuring its incorporation into newly synthesized DNA. This allows for the investigation of DNA synthesis rates and cell proliferation [].

Virology:

- Studying Viral Replication: 2'-DFC can be used to study the mechanisms of viral replication by selectively inhibiting the synthesis of viral DNA or RNA. This information helps researchers understand how viruses spread and develop new antiviral strategies.

2'-Deoxy-2'-fluorocytidine is a synthetic nucleoside analog of cytidine, where a fluorine atom replaces the hydroxyl group at the 2' position of the ribose sugar. Its molecular formula is C9H12FN3O4, and it is known for its unique structural properties that enhance stability and biological activity compared to its natural counterparts. This compound is particularly significant in the field of medicinal chemistry and molecular biology due to its potential applications in therapeutic interventions, especially in nucleic acid-based therapies.

The antiviral activity of 2'-DFC is believed to be due to its incorporation into viral RNA during replication. Viral enzymes mistake 2'-DFC for cytidine and incorporate it into the growing RNA chain. However, the presence of the fluorine atom disrupts the normal function of the viral RNA, ultimately inhibiting viral replication [, ].

- Phosphorylation: Conversion to 2'-deoxy-2'-fluorocytidine triphosphate, which can be incorporated into RNA or DNA strands.

- Glycosylation: Reaction with different bases to form various nucleoside derivatives.

- Hydrolysis: Although more stable than unmodified nucleosides, it can still undergo hydrolysis under certain conditions.

These reactions facilitate the study of its interactions with enzymes and its incorporation into nucleic acids.

The biological activity of 2'-deoxy-2'-fluorocytidine is primarily linked to its role as an antiviral agent. It has shown efficacy against various viral infections, including:

- CCHF Virus: Demonstrated inhibitory effects on the Crimean-Congo hemorrhagic fever virus.

- Antitumor Activity: Exhibits potential in cancer treatment by interfering with nucleic acid synthesis in rapidly dividing cells.

Additionally, studies have indicated that this compound can enhance the stability of oligonucleotides, making them more resistant to enzymatic degradation, which is crucial for therapeutic applications .

The synthesis of 2'-deoxy-2'-fluorocytidine typically involves several key steps:

- Starting Material: The process often begins with cytidine or a suitable ribonucleoside.

- Fluorination: The introduction of fluorine at the 2' position can be achieved through various methods, including:

- Use of fluorinating agents like diethylaminosulfur trifluoride.

- Electrophilic fluorination techniques that selectively target the hydroxyl group.

- Purification: Following synthesis, the product is purified using chromatography techniques to isolate the desired nucleoside from byproducts.

Recent advancements have also explored solid-phase synthesis methods for increased efficiency and yield .

The applications of 2'-deoxy-2'-fluorocytidine are diverse and impactful:

- Oligonucleotide Therapeutics: Used as a building block in the design of more stable and effective siRNAs and antisense oligonucleotides.

- Cancer Treatment: Explored as a potential chemotherapeutic agent due to its ability to inhibit DNA synthesis in cancerous cells.

- Viral Infections: Investigated for its antiviral properties against specific viruses, contributing to therapeutic strategies for infectious diseases .

Interaction studies involving 2'-deoxy-2'-fluorocytidine focus on its binding affinity and metabolic stability when incorporated into nucleic acids. Key findings include:

- Enhanced binding stability in RNA-induced silencing complexes (RISC).

- Improved resistance to nucleases compared to unmodified nucleotides.

- Studies assessing its interaction with polymerases indicate that it can be incorporated into RNA without significant loss of function, which is critical for therapeutic efficacy .

Several compounds share structural similarities with 2'-deoxy-2'-fluorocytidine, each offering unique properties:

| Compound | Structural Modification | Unique Properties |

|---|---|---|

| 2'-Deoxycytidine | No fluorine substitution | Natural nucleoside; less stable |

| 2'-Fluoro-2'-deoxyadenosine | Fluorine at the 2' position | Antiviral properties; affects base pairing |

| 5-Fluoro-2'-deoxyuridine | Fluorine at the 5 position | Used in cancer therapy; inhibits DNA synthesis |

| 2'-Deoxy-5-fluorouridine | Fluorine at the 5 position | Effective against certain cancers |